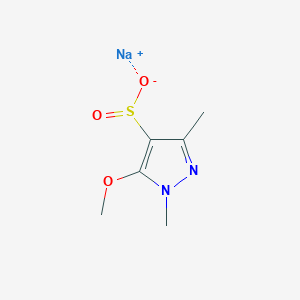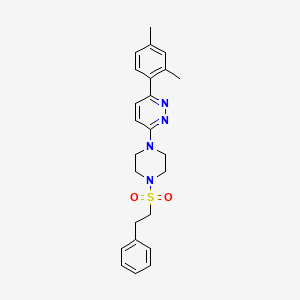![molecular formula C21H29NO4S B2905639 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid CAS No. 1009548-97-3](/img/structure/B2905639.png)
2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid is a synthetic organic compound that features a unique combination of adamantane and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane core can be functionalized through halogenation or other substitution reactions.
Coupling Reaction: The final step involves coupling the adamantane derivative with the sulfonylated benzene derivative using a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl-acetic acid: Lacks the benzenesulfonyl group, making it less versatile in chemical reactions.
4-Isopropyl-benzenesulfonylamino-acetic acid: Lacks the adamantane core, which may reduce its stability and unique properties.
Uniqueness
2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid is unique due to the combination of the adamantane core and the benzenesulfonyl group, which imparts both stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(4-propan-2-ylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-13(2)17-3-5-18(6-4-17)27(25,26)22-19(20(23)24)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16,19,22H,7-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHWFSUIZAQYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2905556.png)
![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)
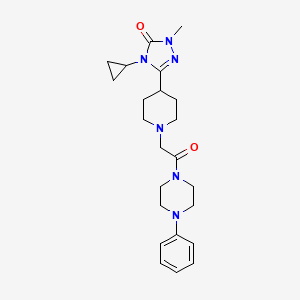
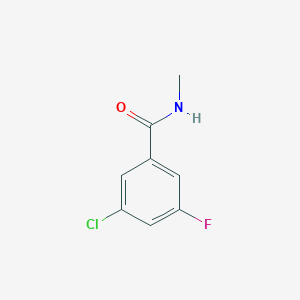
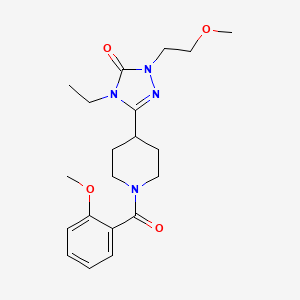
![6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2905562.png)
![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)

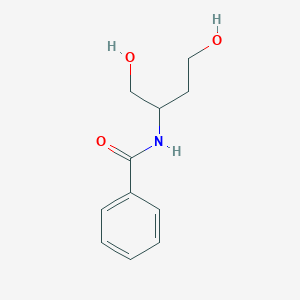

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2905570.png)

